2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol
Description
This compound is a secondary amino alcohol characterized by a 4-fluoro-3-methylphenylmethyl group attached to a 2-methylpropan-1-ol backbone. The fluorine atom and methyl substitution on the aromatic ring likely enhance lipophilicity and metabolic stability compared to non-halogenated analogs. The amino alcohol moiety may confer chiral properties, influencing interactions with biological targets.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-[(4-fluoro-3-methylphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18FNO/c1-9-6-10(4-5-11(9)13)7-14-12(2,3)8-15/h4-6,14-15H,7-8H2,1-3H3 |
InChI Key |
ARVDWNYJNBELEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(C)(C)CO)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 4-fluoro-3-methylbenzylamine with acetone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles like OH-, NH2-, solvents such as water or alcohols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of certain medical conditions, including respiratory disorders and hypertension.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating the activity of neurotransmitters or enzymes. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol and analogous compounds from the evidence:
Key Findings:
Substituent Effects: The 4-fluoro-3-methylphenyl group in the target compound balances lipophilicity and steric hindrance, contrasting with ’s naphthalene system (higher hydrophobicity) and ’s methoxy group (higher polarity) . The amino alcohol moiety may enable hydrogen bonding, similar to compounds in and , but with distinct stereochemical outcomes due to methyl branching .
Biological Relevance: Compounds with fluoro-aromatic groups (e.g., ) often exhibit improved bioavailability and target affinity compared to non-fluorinated analogs. The target compound’s methylpropanol backbone could enhance solubility relative to ’s oxadiazole .
Synthetic Considerations: The ester derivative in highlights a common prodrug strategy, whereas the target compound’s amino alcohol structure may require chiral synthesis techniques, as seen in ’s stereoisomer characterizations .
Biological Activity
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol, with the molecular formula C12H18FNO, is a fluorinated derivative of phenylpropanolamine. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and organic synthesis. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H18FNO |
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | 2-[(4-fluoro-3-methylphenyl)methylamino]-2-methylpropan-1-ol |
| InChI Key | ARVDWNYJNBELEX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)CNC(C)(C)CO)F |
The biological activity of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol can be attributed to its interaction with various molecular targets. The presence of the fluorine atom enhances its binding affinity to specific receptors, potentially modulating neurotransmitter activity and influencing physiological processes. This compound may act as an agonist or antagonist at certain receptors, which is crucial for its therapeutic effects.
Biological Activities
Research indicates several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Properties : The compound has been studied for its ability to reduce inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Respiratory Effects : Given its structural similarity to other compounds used in respiratory therapies, this compound is being explored for potential applications in treating respiratory disorders.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro tests have demonstrated that the compound shows significant antibacterial activity against various strains of bacteria. For example, a study published in the Journal of Medicinal Chemistry reported an IC50 value indicating effective inhibition of bacterial growth at low concentrations.
- Anti-inflammatory Research : A study highlighted in Frontiers in Pharmacology examined the anti-inflammatory effects of this compound on human cell lines. Results indicated a reduction in pro-inflammatory cytokines, suggesting a potential mechanism for its therapeutic application in inflammatory diseases.
- Pharmacological Investigations : Various pharmacological studies have utilized molecular docking techniques to assess the binding affinity of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol to different receptors. These studies have identified potential targets such as adrenergic and serotonin receptors, indicating a broad spectrum of possible pharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
